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Copper(II) methoxide

Catalysis Organometallic synthesis Copper alkoxide reactivity

Researchers requiring reproducible thermal decomposition for thin-film deposition often face variability with generic copper sources. Copper(II) methoxide (Cu(OCH₃)₂, CAS 1184-54-9) resolves this with a well-defined decomposition at ~206°C, enabling precise thermal budget control in CVD/ALD of high-purity copper films. The methoxide ligand's higher basicity (vs. halides) delivers enhanced reactivity in C-H and O-H bond activation for catalysis and biomimetic modeling. Under CO, it generates methoxyl radicals for tailored free-radical polymerization, distinct from acetylacetonate-based initiators. Hydrolytic treatment yields clean mononuclear copper(II) hydroxide complexes. • Decomposition point: ~206°C for reproducible CVD/ALD processing. • Ligand basicity advantage: superior oxidation reactivity over copper(II)-halide analogs. • Controlled hydrolysis: clean route to defined Cu(OH)₂ complexes.

Molecular Formula CH4CuO
Molecular Weight 95.59 g/mol
Cat. No. B7800129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) methoxide
Molecular FormulaCH4CuO
Molecular Weight95.59 g/mol
Structural Identifiers
SMILESCO.[Cu]
InChIInChI=1S/CH4O.Cu/c1-2;/h2H,1H3;
InChIKeyYOPUATYREUZXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Methoxide Technical Specifications


Copper(II) methoxide (Cu(OCH₃)₂, CAS 1184-54-9) is a transition metal alkoxide with a molecular weight of 125.61 g/mol . The compound appears as a blue-green or green powder and exhibits a decomposition point of approximately 206°C . It is moisture-sensitive and reacts with water, typically supplied and stored under inert atmosphere . Structurally, copper(II) methoxide adopts a highly polymeric infinite one-dimensional chain configuration in the solid state, with copper atoms in distorted square-planar coordination environments linked by bridging methoxide ligands, as established by single-crystal X-ray diffraction [1]. The compound serves as a precursor for copper-containing materials, a catalyst or catalyst precursor in organic synthesis, and an intermediate for generating defined copper(II) hydroxide complexes [2].

Handling Moisture-sensitive: requires inert atmosphere storage and use
Structure Polymeric 1D chain; distorted square-planar Cu centers
Role Precursor for Cu materials, catalyst, and intermediate

Irreplaceability of Copper(II) Methoxide


Copper(II) methoxide exhibits structurally and functionally distinct properties relative to its closest in-class analogs, including copper(II) ethoxide and copper(II) acetylacetonate derivatives, that preclude simple generic substitution. The methoxide ligand (CH₃O⁻) confers higher basicity compared to halide ligands, which translates to enhanced reactivity in C–H and O–H bond activation reactions [1]. Direct comparative studies with copper ethyl acetoacetate demonstrate that copper(II) methoxide possesses higher catalytic activity, albeit with lower organic solvent solubility, a trade-off that dictates application-specific selection [2]. Furthermore, the methoxide ligand generates methoxyl radicals upon reduction with CO under polymerization conditions, whereas acetylacetonate-containing analogs produce acetylacetonyl radicals, leading to different initiation kinetics and polymer microstructures [3]. These ligand-dependent differences in electronic character, coordination geometry, and downstream reaction profiles render copper(II) methoxide non-interchangeable with other copper alkoxides or copper β-diketonate complexes without compromising experimental outcomes.

Ligand-dependent reactivity
Methoxide basicity differs from halide or β-diketonate ligands; oxidation reactivity may shift significantly.
Activity–solubility trade-off
Higher catalytic activity vs. copper ethyl acetoacetate is balanced by lower organic solubility and greater hydrolysis sensitivity.
Radical species divergence
Methoxyl radicals generated under CO, not acetylacetonyl radicals; initiation kinetics and polymer microstructure may not transfer.

Copper(II) Methoxide: Head-to-Head Evidence


Higher Catalytic Reactivity vs. Copper Ethyl Acetoacetate

In a direct comparative synthesis study, copper(II) methoxide demonstrated higher catalytic activity than copper ethyl acetoacetate. The methoxide compound was characterized as a methoxy-bridged dimer, whereas the ethyl acetoacetate analog forms a copper ethyl acetoacetate complex [1]. The higher activity of copper(II) methoxide is counterbalanced by its greater susceptibility to hydrolysis and lower solubility in organic solvents relative to copper ethyl acetoacetate [1].

Catalytic Activity vs Cu ethyl acetoacetate
Head-to-head
Higher activity; qualitative ranking Cu methoxide > Cu ethyl acetoacetate
Supports selection when activity prioritized over solubility
Synthesis study; no numeric ratio reported
Catalysis Organometallic synthesis Copper alkoxide reactivity

Enhanced Oxidation Reactivity over Copper(II) Halides

A mononuclear tetrahedral copper(II)-methoxide complex (1OMe) exhibited much higher reactivity in C–H and O–H bond activation reactions compared to the corresponding copper(II)-halide complexes (1X, where X = F⁻, Cl⁻, Br⁻, I⁻) supported by the same N3-tridentate TMG3tach ligand framework [1]. The enhanced reactivity is attributed to the higher basicity of the methoxide (MeO⁻) ligand compared to halide (X⁻) ligands, which facilitates stabilization of the copper(I) oxidation state during the Cuᴵᴵ/Cuᴵ redox cycle required for oxidation reactions [1].

Oxidation Reactivity vs Halides
Head-to-head
Much higher C–H/O–H activation reactivity; methoxide basicity aids Cu(II/I) redox
Ligand basicity pathway advantage; review substrate scope
Mononuclear tetrahedral complex; substrates: CHD, phenols, TEMPOH
C–H bond activation O–H bond activation Oxidation catalysis

Thermal Decomposition for Controlled Processing

Copper(II) methoxide exhibits a decomposition point of approximately 206°C [1]. This thermal decomposition profile permits controlled deposition of high-purity copper films under heating conditions, an application-relevant parameter for microelectronics fabrication and chemical vapor deposition (CVD) processes . The well-defined decomposition temperature provides a reproducible processing window not available with ill-defined or thermally unstable copper precursors.

Thermal Decomposition
Reported
~206°C
Defines thermal processing window for film deposition
Compare: Cu(acac)₂ sublimes ~230–240°C
Thermal stability CVD precursor Materials processing

Methoxyl Radical-Initiated Polymerization

Under carbon monoxide pressure, cupric methoxide (Cu(OCH₃)₂) initiates the polymerization of vinyl monomers via a free radical mechanism. Reduction of Cu(OCH₃)₂ with CO to Cu(OCH₃) produces methoxyl radicals upon decomposition of the unstable cuprous species, which then initiate polymerization [1]. In contrast, cupric acetylacetonate methoxide (Cu(acac)(OCH₃)) reduces with CO to Cu(acac), generating acetylacetonyl radicals [1]. This mechanistic divergence affects initiation kinetics and the resulting polymer microstructure.

Radical Initiation Pathway
Head-to-head
Methoxyl radicals (·OCH₃) generated under CO; distinct from acetylacetonyl radicals
Tailors polymer end-group functionality
Vinyl monomers; affects initiation kinetics and microstructure
Radical polymerization Vinyl monomers Initiation mechanism

Copper(II) Methoxide: Application Scenarios


C–H and O–H Bond Activation Catalysis

Copper(II) methoxide serves as an effective precursor for generating tetrahedral copper(II)-methoxide complexes that exhibit enhanced oxidation reactivity in C–H and O–H bond activation relative to copper(II)-halide analogs. This advantage stems from the higher basicity of the methoxide ligand . Applications include catalytic functionalization of hydrocarbons, alcohol oxidation, and biomimetic copper enzyme modeling.

Thermally Controlled Copper Film Deposition

The well-defined thermal decomposition of copper(II) methoxide at approximately 206°C provides a reproducible processing window for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity copper films . This thermal behavior supports microelectronics fabrication, interconnect metallization, and superconducting thin-film synthesis where precise thermal budget control is essential .

Radical Polymerization Initiation Under CO Atmosphere

The binary system of copper(II) methoxide and carbon monoxide generates methoxyl radicals that initiate free-radical polymerization of vinyl monomers . This application is distinct from acetylacetonate-containing copper initiators, which produce acetylacetonyl radicals, enabling tailored polymer end-group functionality and microstructure control .

Copper(II) Hydroxide Complex Synthesis

Treatment of copper(II) methoxide derivatives with excess water yields clean formation of mononuclear copper(II) hydroxide complexes . This hydrolytic pathway provides a controlled route to copper hydroxo species used in coordination chemistry, catalyst preparation, and as intermediates for copper oxide nanomaterials .

Application
Selection Property
Validation Focus
C–H/O–H bond activation catalysis
Methoxide ligand basicity profile
Oxidation reactivity vs halide analogs
Controlled Cu film deposition
206°C decomposition threshold
Thermal budget reproducibility
Radical polymerization initiation
Methoxyl radical generation pathway
Radical species identity and kinetics
Cu hydroxide complex synthesis
Controlled hydrolytic pathway
Product purity and coordination geometry
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